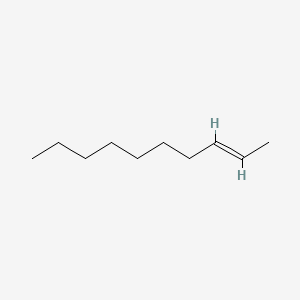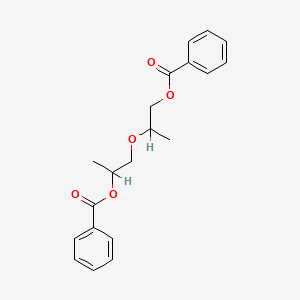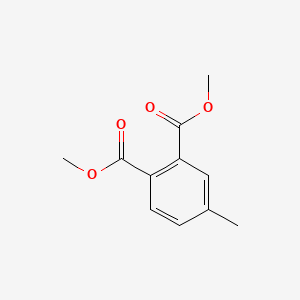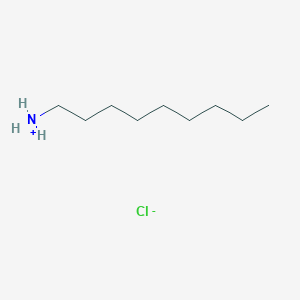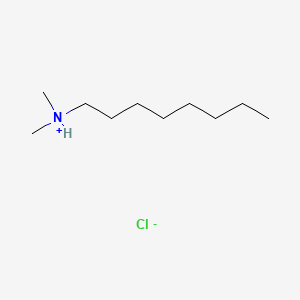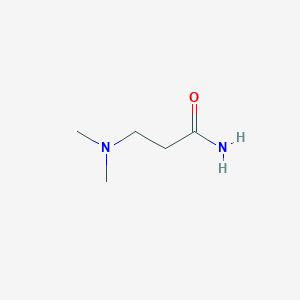
3-(Dimethylamino)propanamide
描述
3-(Dimethylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to the third carbon of a propanamide chain
作用机制
Target of Action
3-(Dimethylamino)propanamide, also known as N,N-Dimethyl-3-dimethylaminopropionamide , is a versatile intermediate with a variety of applications. It is widely used to functionalize various pharmacologically active medicinally important compounds . .
Mode of Action
It is known that this compound is used as an intermediate in the synthesis of agrochemicals and surfactants . It is also used in water treatment chemicals and as a catalyst for polyurethane (PU) and epoxy polymerizations
Biochemical Pathways
It is known that this compound is used in the synthesis of various pharmacologically active compounds , suggesting that it may play a role in various biochemical pathways depending on the specific compound it is used to synthesize.
Pharmacokinetics
It is known that this compound is a weakly basic, colorless liquid , which may influence its ADME properties.
Result of Action
It is known that this compound is used in the synthesis of various pharmacologically active compounds , suggesting that its action may result in the production of these compounds.
Action Environment
It is known that this compound is a weakly basic, colorless liquid , suggesting that factors such as pH and temperature may influence its action, efficacy, and stability.
生化分析
Biochemical Properties
3-(Dimethylamino)propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a direct inhibitor of the Keap1-Nrf2 interaction, which is crucial for regulating redox, metabolic, and protein homeostasis, as well as inflammation . This interaction suggests that this compound can improve cell resistance to oxidative stress, highlighting its potential as an antioxidant.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Nrf2 pathway, leading to increased expression of antioxidant genes and enhanced cellular defense mechanisms . Additionally, this compound has been found to modulate the activity of certain enzymes involved in cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on the Keap1 protein, preventing its interaction with Nrf2 and allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes . This mechanism highlights the compound’s role in enhancing cellular defense against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained activation of the Nrf2 pathway, leading to prolonged cellular protection against oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cellular defense mechanisms without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as liver damage or disruption of normal cellular functions. It is important to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of carbonyl reductases, which are involved in the bioreduction of certain compounds . This interaction can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via carrier-mediated mechanisms, such as the proton-coupled organic cation antiporter . This transport mechanism ensures the efficient distribution of this compound to its target sites within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization ensures that this compound exerts its effects at the appropriate sites, such as the nucleus for gene expression regulation or the cytoplasm for enzyme interactions.
准备方法
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)propanamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, which is then hydrogenated to yield this compound . Another method involves the reaction of dimethylamine with 3-chloropropionamide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction temperatures are employed to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
3-(Dimethylamino)propanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce primary amines .
科学研究应用
3-(Dimethylamino)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of surfactants, polymers, and agrochemicals
相似化合物的比较
Similar Compounds
Dimethylaminopropylamine: Similar in structure but with an additional amine group.
N,N-Dimethyl-1,3-propanediamine: Contains two amine groups instead of an amide group.
Dimethylaminopropionitrile: Contains a nitrile group instead of an amide group.
Uniqueness
3-(Dimethylamino)propanamide is unique due to its specific amide structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications .
属性
IUPAC Name |
3-(dimethylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXQLMVKRBUSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20101-88-6 | |
| Record name | 3-(dimethylamino)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)
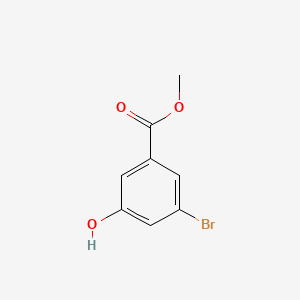
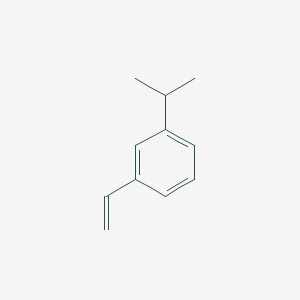
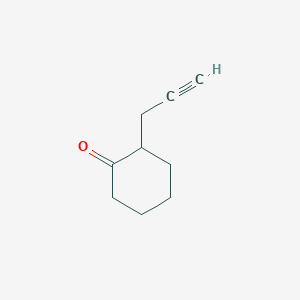
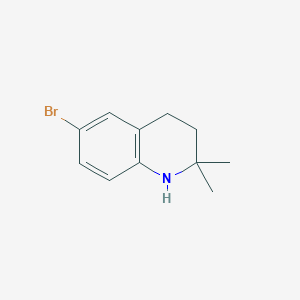
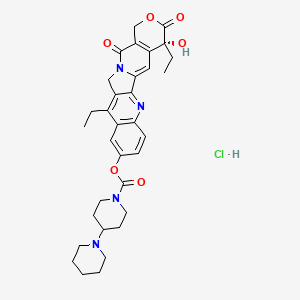
![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)
